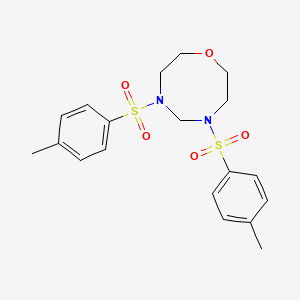
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one is an organic compound with the molecular formula C12H22O4 It is a derivative of cyclohexanone, featuring two hydroxyethoxy groups attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
化学反応の分析
Types of Reactions
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways The hydroxyethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: A similar compound with different substituents on the cyclohexane ring.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: Another related compound with distinct functional groups.
Uniqueness
4,4-Bis(2-hydroxyethoxy)cyclohexan-1-one is unique due to its specific structure and the presence of hydroxyethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
90603-99-9 |
|---|---|
分子式 |
C10H18O5 |
分子量 |
218.25 g/mol |
IUPAC名 |
4,4-bis(2-hydroxyethoxy)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O5/c11-5-7-14-10(15-8-6-12)3-1-9(13)2-4-10/h11-12H,1-8H2 |
InChIキー |
MTEFXTBRXFORQB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


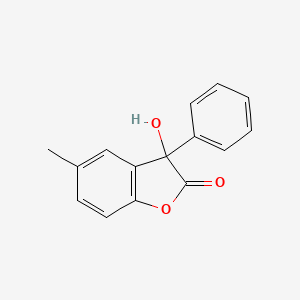
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
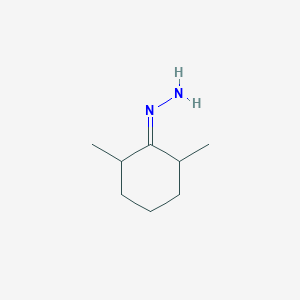
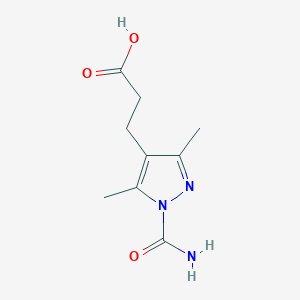
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
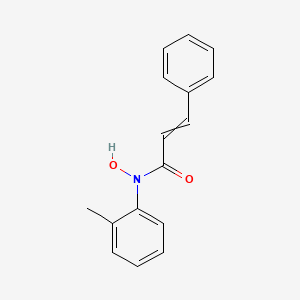
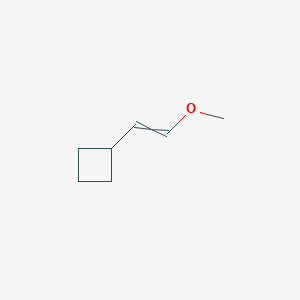
![2-[Ethyl(2-ethylphenyl)amino]ethan-1-ol](/img/structure/B14360384.png)
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
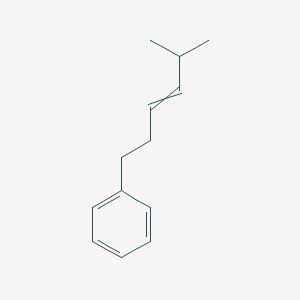

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
